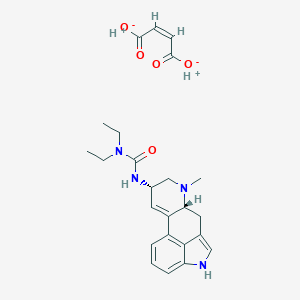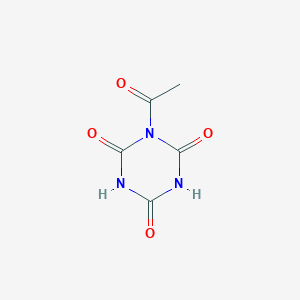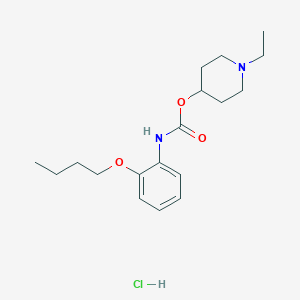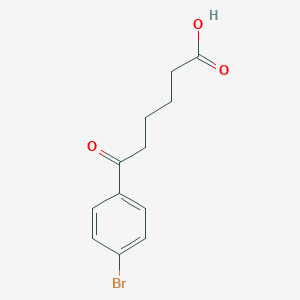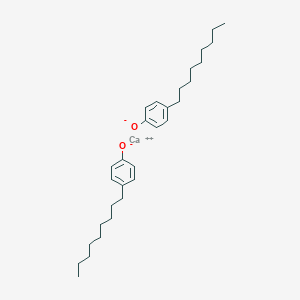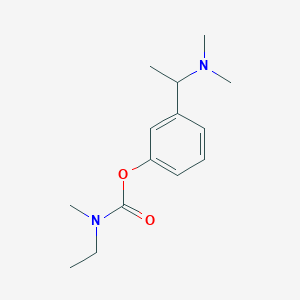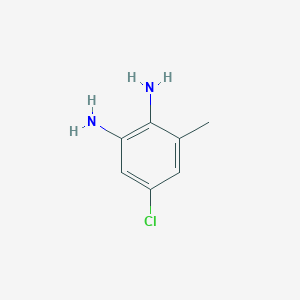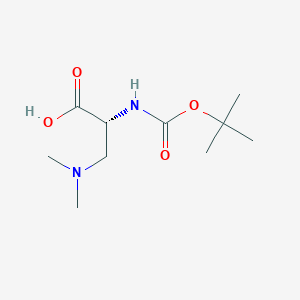
1-(2,4-Dihydroxyphenyl)undecanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxyphenyl)undecanone, also known as DHPU, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme tyrosinase, which plays a key role in the production of melanin. DHPU has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dihydroxyphenyl)undecanone involves its ability to inhibit the activity of tyrosinase. Tyrosinase is an enzyme that plays a key role in the production of melanin, the pigment that gives skin its color. 1-(2,4-Dihydroxyphenyl)undecanone binds tightly to the active site of the enzyme, preventing it from catalyzing the conversion of tyrosine to melanin. This results in a decrease in melanin production and a lightening of the skin.
Efectos Bioquímicos Y Fisiológicos
1-(2,4-Dihydroxyphenyl)undecanone has a range of biochemical and physiological effects. In addition to its ability to inhibit tyrosinase, 1-(2,4-Dihydroxyphenyl)undecanone has been shown to have antioxidant properties. It has also been shown to stimulate the production of collagen, a protein that is important for maintaining the structure of skin. 1-(2,4-Dihydroxyphenyl)undecanone has been investigated for its potential to protect against UV-induced damage and to promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dihydroxyphenyl)undecanone has several advantages as a tool for scientific research. It is a potent inhibitor of tyrosinase, making it a valuable tool for studying the enzyme's structure and function. 1-(2,4-Dihydroxyphenyl)undecanone is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 1-(2,4-Dihydroxyphenyl)undecanone does have some limitations. It is not a natural compound and may not accurately reflect the behavior of tyrosinase in vivo. In addition, 1-(2,4-Dihydroxyphenyl)undecanone may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)undecanone. One area of interest is the development of more potent tyrosinase inhibitors. 1-(2,4-Dihydroxyphenyl)undecanone is a potent inhibitor, but there is still room for improvement. Another area of interest is the development of 1-(2,4-Dihydroxyphenyl)undecanone analogs with different biochemical and physiological effects. For example, analogs that are more effective at stimulating collagen production or that have stronger antioxidant properties could have potential therapeutic applications. Finally, there is interest in using 1-(2,4-Dihydroxyphenyl)undecanone as a tool for studying the role of tyrosinase in melanoma, a type of skin cancer. 1-(2,4-Dihydroxyphenyl)undecanone could be used to investigate the relationship between tyrosinase activity and melanoma progression.
Métodos De Síntesis
1-(2,4-Dihydroxyphenyl)undecanone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dihydroxybenzaldehyde with undecanone in the presence of a catalytic amount of hydrochloric acid. The resulting product is then purified using column chromatography. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of enzymes such as laccases.
Aplicaciones Científicas De Investigación
1-(2,4-Dihydroxyphenyl)undecanone has a wide range of scientific research applications. One of its primary uses is as a tool for studying the mechanism of action of tyrosinase. 1-(2,4-Dihydroxyphenyl)undecanone has been shown to bind tightly to the active site of the enzyme, inhibiting its activity. This makes it a valuable tool for studying the structure and function of tyrosinase. 1-(2,4-Dihydroxyphenyl)undecanone has also been used as a cosmetic ingredient due to its ability to inhibit melanin production. In addition, 1-(2,4-Dihydroxyphenyl)undecanone has been investigated as a potential treatment for conditions such as hyperpigmentation and skin cancer.
Propiedades
Número CAS |
19810-04-9 |
|---|---|
Nombre del producto |
1-(2,4-Dihydroxyphenyl)undecanone |
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxyphenyl)undecan-2-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15(18)12-14-10-11-16(19)13-17(14)20/h10-11,13,19-20H,2-9,12H2,1H3 |
Clave InChI |
UEEDZQGMUJIULC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |
SMILES canónico |
CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



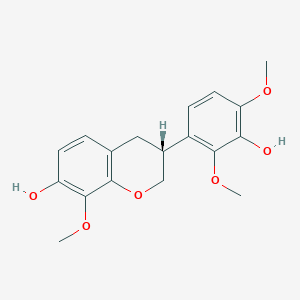
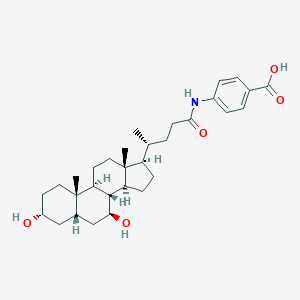
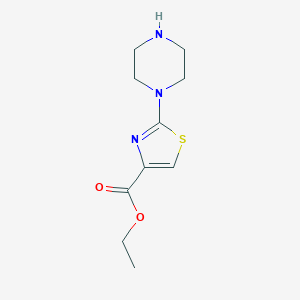
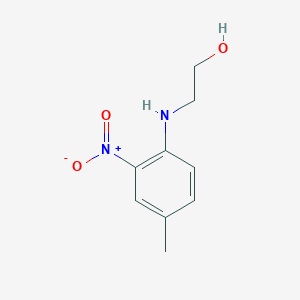
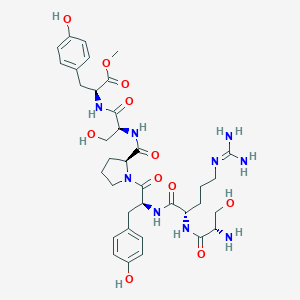
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
